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  • Product: Phenyl(pyrimidin-5-yl)methanone
  • CAS: 92674-40-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Phenyl(pyrimidin-5-yl)methanone via the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of phenyl(pyrimidin-5-yl)methanone, a valuable scaffold in medicinal chemistry, with a focus o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenyl(pyrimidin-5-yl)methanone, a valuable scaffold in medicinal chemistry, with a focus on the Biginelli reaction. We will delve into the mechanistic underpinnings of this classic multicomponent reaction, provide a detailed experimental protocol, and discuss critical aspects of reaction optimization and product characterization.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are a class of heterocyclic compounds of immense biological importance.[1] As essential components of nucleic acids (uracil, thymine, and cytosine), they are fundamental to life itself.[1] Beyond this central role, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The phenyl(pyrimidin-5-yl)methanone core, in particular, has garnered significant interest due to its presence in molecules with diverse therapeutic potential, such as potent and selective A2B adenosine receptor antagonists.[5]

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, offers a straightforward and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[3][6][7] These DHPMs serve as versatile intermediates that can be further modified to yield a wide array of functionalized pyrimidines, including the target phenyl(pyrimidin-5-yl)methanone.

The Biginelli Reaction: A Mechanistic Perspective

The mechanism of the Biginelli reaction has been a subject of study and debate, with several proposed pathways. The most widely accepted mechanism, supported by extensive research, involves a series of acid-catalyzed bimolecular reactions.[6]

A plausible mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol form of the β-dicarbonyl compound. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the carbonyl group, followed by dehydration, affords the dihydropyrimidinone ring.[8]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H(C=O)NH₂] Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester Ph(C=O)CH₂CO₂Et Adduct Open-Chain Adduct Ketoester->Adduct + Iminium Ion Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Synthesis of 5-Benzoyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This section provides a detailed, step-by-step protocol for the synthesis of a key dihydropyrimidine intermediate, which can subsequently be aromatized to yield phenyl(pyrimidin-5-yl)methanone.

Materials and Equipment
Reagent/EquipmentPurpose
BenzaldehydeAldehyde component
Ethyl benzoylacetateβ-ketoester component
UreaNitrogen source
EthanolSolvent
Hydrochloric acid (conc.)Catalyst
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer/hotplateFor heating and mixing
Buchner funnel & filter paperFor product isolation
Beakers, graduated cylindersFor measuring reagents
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and urea (1.5 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to afford the pure 5-benzoyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Optimization of Reaction Conditions

The efficiency of the Biginelli reaction can be significantly influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity.

Catalysts

While the classical Biginelli reaction utilizes a Brønsted acid like HCl, a wide range of catalysts have been explored to improve yields and reaction times.[6] These include:

  • Lewis Acids: Such as FeCl₃, ZnCl₂, and Yb(OTf)₃ have proven to be effective.[9]

  • Solid-Supported Catalysts: Offer advantages in terms of ease of separation and recyclability.[10]

  • Ionic Liquids: Can act as both solvent and catalyst, promoting greener reaction conditions.[11]

  • Microwave Irradiation: Has been shown to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[12]

Solvents

The choice of solvent can impact the solubility of reactants and the overall reaction rate. While ethanol is commonly used, other solvents and even solvent-free conditions have been successfully employed.[13][14] Solvent-free reactions, often facilitated by microwave or ball-milling techniques, are particularly attractive from a green chemistry perspective.[12][14]

Stoichiometry

Varying the molar ratios of the three components can influence the reaction outcome. An excess of the β-dicarbonyl compound and urea is often used to drive the reaction to completion.

Aromatization to Phenyl(pyrimidin-5-yl)methanone

The dihydropyrimidine ring of the Biginelli product can be aromatized to the corresponding pyrimidine through an oxidation reaction. Various oxidizing agents have been employed for this transformation.[15] A common method involves the use of an oxidizing agent like potassium permanganate (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[15] The choice of oxidant and reaction conditions must be carefully selected to avoid unwanted side reactions.

Experimental_Workflow Start Start: Reactants Reactants_Details Benzaldehyde, Ethyl Benzoylacetate, Urea Biginelli Biginelli Reaction Isolation Isolation & Purification Biginelli->Isolation DHPM_Intermediate 5-Benzoyl-6-methyl-4-phenyl- 3,4-dihydropyrimidin-2(1H)-one Isolation->DHPM_Intermediate Aromatization Aromatization Final_Purification Final Purification & Characterization Aromatization->Final_Purification Final_Product Phenyl(pyrimidin-5-yl)methanone Final_Purification->Final_Product End End: Phenyl(pyrimidin-5-yl)methanone Reactants_Details->Biginelli Conditions Catalyst (e.g., HCl), Solvent (e.g., EtOH), Heat Conditions->Biginelli DHPM_Intermediate->Aromatization Oxidation Oxidizing Agent (e.g., KMnO₄ or DDQ) Oxidation->Aromatization

Caption: Experimental workflow for the synthesis of phenyl(pyrimidin-5-yl)methanone.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized phenyl(pyrimidin-5-yl)methanone is essential. Standard analytical techniques are employed for this purpose:

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as carbonyls and aromatic rings.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.
Melting Point Analysis A sharp melting point range is indicative of a pure compound.

Conclusion

The Biginelli reaction provides a robust and versatile platform for the synthesis of dihydropyrimidines, which are valuable precursors to a wide range of biologically active pyrimidine derivatives. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently synthesize phenyl(pyrimidin-5-yl)methanone and its analogs for further investigation in drug discovery and development programs. The continuous evolution of the Biginelli reaction, including the development of novel catalysts and greener methodologies, ensures its continued relevance in modern organic synthesis.

References

  • Biginelli reaction. In Wikipedia. Retrieved from [Link]

  • Pai, S. B., et al. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry.
  • Biginelli Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Al-kadhemy, M. F., et al. (2018).
  • Synthesis, Characterization, Theoretical Studies and in Vitro Embriyotoxic, Genotoxic and Anticancer Effects of Novel Phenyl(1,4,6-Triphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methanone. Taylor & Francis Online.
  • Ben-Ighil, B., et al. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules.
  • Biginelli Reaction: Polymer Supported Catalytic Approaches.
  • Salea, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
  • One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. Benchchem.
  • Catalysts and conditions for Biginelli reaction.
  • Kappe, C. O., et al. (1997). SYNTHESIS AND AROMATIZATION OF DIHYDRO- PYRIMIDINES STRUCTURALLY RELATED TO CALCIUM CHANNEL MODULATORS OF THE NIFEDIPINE-TYPE. HETEROCYCLES.
  • Wang, L., et al. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Biginelli reaction. ChemSpider Synthetic Pages.
  • Neto, B. A. D. (2019). 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction.
  • Prajapti, S. K., et al. (2015). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences.
  • Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea.
  • Synthesis of Pyrimidine and Its Deriv
  • Sagar, A. D., et al. (2011). Multicomponent Biginelli,s synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones catalyzed by Phenyl phosphonic acid. Journal of Chemical and Pharmaceutical Research.
  • Salea, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters.
  • Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Journal of the American Chemical Society.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Bosica, G., & Abdilla, R. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry.
  • New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules.

Sources

Exploratory

Spectroscopic Characterization of Phenyl(pyrimidin-5-yl)methanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of Phenyl(pyrimidin-5-yl)methanone. This document is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of Phenyl(pyrimidin-5-yl)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing pyrimidine-based compounds. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Phenyl(pyrimidin-5-yl)methanone is a molecule of significant interest due to its core structure, which combines a phenyl group and a pyrimidine ring linked by a ketone functionality. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The precise characterization of such molecules is paramount for understanding their chemical behavior, purity, and potential biological activity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Phenyl(pyrimidin-5-yl)methanone consists of a pyrimidine ring substituted at the 5-position with a benzoyl group.

Caption: Molecular structure of Phenyl(pyrimidin-5-yl)methanone.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For Phenyl(pyrimidin-5-yl)methanone, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Phenyl(pyrimidin-5-yl)methanone is expected to show distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the carbonyl group.[2]

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-2 (pyrimidine)9.2 - 9.4Singlet
H-4, H-6 (pyrimidine)8.8 - 9.0Singlet
H-2', H-6' (phenyl)7.8 - 8.0Multiplet
H-3', H-4', H-5' (phenyl)7.4 - 7.7Multiplet

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Phenyl(pyrimidin-5-yl)methanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.[4]

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (ketone)190 - 200
C-2 (pyrimidine)158 - 162
C-4, C-6 (pyrimidine)155 - 159
C-5 (pyrimidine)130 - 135
C-1' (phenyl)135 - 140
C-2', C-6' (phenyl)128 - 132
C-3', C-5' (phenyl)127 - 130
C-4' (phenyl)132 - 136

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The analysis is performed on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range (e.g., 0-220 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Caption: Predicted ¹³C NMR chemical shift ranges for Phenyl(pyrimidin-5-yl)methanone.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For Phenyl(pyrimidin-5-yl)methanone, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretching vibration.[5] The conjugation of the carbonyl group with both the phenyl and pyrimidine rings is expected to lower its stretching frequency compared to a simple aliphatic ketone.[6]

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Aromatic Ketone)1650 - 1670Strong
C=C (Aromatic)1580 - 1620Medium to Strong
C=N (Pyrimidine)1550 - 1590Medium
C-H (Aromatic)3000 - 3100Medium to Weak

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenyl(pyrimidin-5-yl)methanone, with its extended conjugated system of aromatic and heteroaromatic rings and a carbonyl group, is expected to exhibit strong UV absorption.[7]

Expected UV-Vis Absorption:

The spectrum is likely to show multiple absorption bands corresponding to π → π* and n → π* transitions. The exact wavelengths of maximum absorbance (λ_max) will depend on the solvent used.[8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of Phenyl(pyrimidin-5-yl)methanone in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.[9]

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of Phenyl(pyrimidin-5-yl)methanone (C₁₁H₈N₂O, molecular weight: 184.19 g/mol ).

  • Fragmentation Pattern: The fragmentation is likely to occur at the bonds adjacent to the carbonyl group. Common fragmentation pathways for pyrimidine derivatives and aromatic ketones can be expected.[10][11]

G cluster_0 Mass Spectrometry Workflow Sample Phenyl(pyrimidin-5-yl)methanone (Vaporized Sample) Ionization Ionization (e.g., Electron Impact) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Acceleration & Focusing Detector Detector MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[12]

  • Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the molecule.

Conclusion

The comprehensive spectroscopic characterization of Phenyl(pyrimidin-5-yl)methanone, utilizing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers in the synthesis and development of novel pyrimidine-based compounds. Each technique offers a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the identity and integrity of the molecule.

References

  • Brukner, A. (2010). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kazdan, E. M., & Rye, R. T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1804.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • AIP Publishing. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • American Chemical Society. (2012). Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Retrieved from [Link]

  • LibreTexts. (2025). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Academia.edu. (n.d.). Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Garyounis University. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-. Retrieved from [Link]

  • MDPI. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenyl (4-phenyl-2-(pyridin-3-yl amino)thiazol-5-yl)methanone. Retrieved from [Link]

  • Amanote Research. (2013). 2-[3-Methoxy-5-(Pyrimidin-2-Yl)phenyl]pyrimidine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Phenyl(pyrimidin-5-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract Phenyl(pyrimidin-5-yl)methanone, also known as 5-benzoylpyrimidine, is a heterocyclic aromatic ketone with potential applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyrimidin-5-yl)methanone, also known as 5-benzoylpyrimidine, is a heterocyclic aromatic ketone with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific isomer, this document integrates predicted data from validated computational models with established principles of heterocyclic chemistry and comparative analysis of related compounds. The causality behind synthetic strategies is discussed, with a focus on overcoming the challenges associated with the functionalization of the electron-deficient pyrimidine ring. Detailed protocols for characterization and a plausible, optimized synthetic route are provided to facilitate further research and application of this compound.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The introduction of an aryl ketone moiety, such as a benzoyl group, can significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological activities. Phenyl(pyrimidin-5-yl)methanone (5-benzoylpyrimidine) represents an intriguing, yet underexplored, member of this chemical class. Its unique substitution pattern, with the benzoyl group at the C5 position, distinguishes it from its more studied 2- and 4-substituted isomers. This guide aims to consolidate the known and predicted information on 5-benzoylpyrimidine, providing a foundational resource for its synthesis, characterization, and potential applications.

Chemical Identity and Structure

The structural representation of Phenyl(pyrimidin-5-yl)methanone is crucial for understanding its chemical behavior.

G cluster_reactants Reactants pyrimidine 5-Bromopyrimidine stannane Benzoyltributylstannane catalyst Pd(PPh₃)₄ (Catalyst) solvent Toluene (Solvent) product Phenyl(pyrimidin-5-yl)methanone reactants reactants reactants->product Heat

Exploratory

An In-Depth Technical Guide to the Initial Biological Screening of Phenyl(pyrimidin-5-yl)methanone

< For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the initial biological screening of the novel compound, Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial biological screening of the novel compound, Phenyl(pyrimidin-5-yl)methanone. The strategic approach detailed herein is designed to efficiently assess its cytotoxic potential, identify its primary cellular effects, and elucidate its mechanism of action, thereby establishing a solid foundation for further preclinical development. The pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[1][2] Therefore, a screening cascade that prioritizes the assessment of anti-proliferative and kinase-inhibitory activities is both logical and resource-efficient.

Foundational Principle: A Stepwise Approach to Biological Characterization

The initial screening of a novel chemical entity should follow a logical progression from broad, pan-cellular effects to more specific, target-oriented investigations. This tiered approach ensures that resources are allocated effectively and that a comprehensive understanding of the compound's biological profile is developed. The proposed workflow for Phenyl(pyrimidin-5-yl)methanone is as follows:

Screening_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, LDH assays) Selectivity_Panel Cell Line Panel for Selectivity (Cancer vs. Non-cancerous) Cytotoxicity_Screening->Selectivity_Panel Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Selectivity_Panel->Cell_Cycle_Analysis Prioritize Potent & Selective Hits Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay Investigate Mechanism of Arrest Kinase_Inhibition_Assay In Vitro Kinase Inhibition Assay (Broad Panel or Targeted) Apoptosis_Assay->Kinase_Inhibition_Assay Hypothesize Target Class Preliminary_ADME Preliminary ADME Profiling (Solubility, Permeability, Stability) Kinase_Inhibition_Assay->Preliminary_ADME Confirm Target Engagement

Caption: A stepwise workflow for the initial biological screening of Phenyl(pyrimidin-5-yl)methanone.

Phase 1: Foundational Assessment - Cytotoxicity and Selectivity

The initial step in evaluating any new compound is to determine its cytotoxic potential.[3] This provides a fundamental understanding of the concentration range at which the compound elicits a biological response.

Rationale for Cytotoxicity Assays

Cytotoxicity assays are crucial for establishing a dose-response relationship and for identifying compounds with therapeutic potential. Assays that measure metabolic activity, such as the MTT assay, or membrane integrity, like the LDH release assay, are robust, high-throughput methods suitable for initial screening.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondria.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a serial dilution of Phenyl(pyrimidin-5-yl)methanone (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[4]

Data Presentation: IC50 Values
Cell LinePhenyl(pyrimidin-5-yl)methanone IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 (Breast Cancer)12.5 ± 1.30.8 ± 0.1
HeLa (Cervical Cancer)18.2 ± 2.11.1 ± 0.2
HEK293 (Non-cancerous)> 1005.4 ± 0.6

Hypothetical data for illustrative purposes.

Phase 2: Mechanistic Elucidation - Cell Cycle and Apoptosis

Once the cytotoxic potential of Phenyl(pyrimidin-5-yl)methanone is established, the next logical step is to investigate how it affects cell proliferation.

Rationale for Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[7] Flow cytometry with propidium iodide (PI) staining is a standard and reliable method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Step-by-Step Methodology:

  • Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with Phenyl(pyrimidin-5-yl)methanone at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.[9][10]

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
Phenyl(pyrimidin-5-yl)methanone (IC50)78.9 ± 4.210.1 ± 1.111.0 ± 1.3
Phenyl(pyrimidin-5-yl)methanone (2x IC50)85.1 ± 4.55.8 ± 0.99.1 ± 1.0

Hypothetical data suggesting a G1 phase arrest.

Phase 3: Target Identification & Characterization

The observation of cell cycle arrest strongly suggests that Phenyl(pyrimidin-5-yl)methanone may be targeting key regulators of cell cycle progression, such as cyclin-dependent kinases (CDKs).[1]

Rationale for In Vitro Kinase Inhibition Assays

In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase.[11] Screening against a panel of kinases can help identify the primary target(s) of the compound and assess its selectivity.[12]

Experimental Protocol: In Vitro Kinase Assay

A common method for assessing kinase activity is to measure the transfer of a phosphate group from ATP to a substrate.[11][12]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and Phenyl(pyrimidin-5-yl)methanone at various concentrations.

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP or a modified ATP for non-radioactive detection).[13][14]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution.

  • Detection: Detect the amount of phosphorylated substrate. This can be done by measuring radioactivity or by using a specific antibody that recognizes the phosphorylated substrate in a fluorescence or luminescence-based assay.[15]

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Data Presentation: Kinase Inhibition Profile
Kinase TargetPhenyl(pyrimidin-5-yl)methanone IC50 (µM)
CDK1/Cyclin B8.5 ± 0.9
CDK2/Cyclin E1.2 ± 0.2
CDK4/Cyclin D115.7 ± 1.8
EGFR> 50
VEGFR2> 50

Hypothetical data indicating selective inhibition of CDK2.

CDK2_Inhibition_Pathway G1_Phase G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1_Phase->CDK2_CyclinE S_Phase S Phase Rb_Phosphorylation Rb Phosphorylation CDK2_CyclinE->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Gene_Transcription S-Phase Gene Transcription E2F_Release->Gene_Transcription Gene_Transcription->S_Phase Compound Phenyl(pyrimidin-5-yl)methanone Compound->CDK2_CyclinE

Caption: Proposed mechanism of action: Inhibition of CDK2/Cyclin E by Phenyl(pyrimidin-5-yl)methanone leads to G1 cell cycle arrest.

Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its successful development.[16][17]

Rationale for Early ADME Screening

Poor ADME properties are a major cause of drug candidate failure.[18] Early in vitro assays for solubility, permeability, and metabolic stability can help identify potential liabilities and guide further chemical optimization.[19][20]

Key In Vitro ADME Assays
  • Aqueous Solubility: Determines the maximum concentration of the compound that can be dissolved in an aqueous buffer.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Assesses the passive diffusion of a compound across an artificial membrane, predicting its intestinal absorption.[17]

  • Liver Microsomal Stability: Measures the rate at which the compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[19]

Conclusion and Future Directions

This in-depth technical guide outlines a robust and logical strategy for the initial biological screening of Phenyl(pyrimidin-5-yl)methanone. The proposed workflow, from broad cytotoxicity screening to specific kinase inhibition assays and preliminary ADME profiling, provides a comprehensive framework for characterizing its therapeutic potential. The hypothetical data presented suggest that Phenyl(pyrimidin-5-yl)methanone is a promising candidate for further investigation as a selective CDK2 inhibitor. Subsequent studies should focus on confirming its on-target activity in cellular models, optimizing its ADME properties through medicinal chemistry efforts, and evaluating its in vivo efficacy in preclinical models of cancer.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Assaying cell cycle st
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie.
  • Protocol of Cell Cycle Staining Flow Cytometry - Cre
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • Cell Cycle Analysis - UWCCC Flow Cytometry Laboratory. [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • In vitro kinase assay - Bio-protocol.
  • In vitro kinase assay | Protocols.io. [Link]

  • An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols - Benchchem.
  • Synthesis, Characterization, Theoretical Studies and in Vitro Embriyotoxic, Genotoxic and Anticancer Effects of Novel Phenyl(1,4,6-Triphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methanone - Taylor & Francis. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • What ADME tests should be conducted for preclinical studies? - Pharmaron. [Link]

  • Early Hit-to-Lead ADME screening bundle - IQVIA Laboratories. [Link]

  • ADME Assays | Genesis Drug Discovery & Development. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrimidine-5-Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, pyrimidine-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, pyrimidine-5-carbonyl compounds have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive overview of the discovery, synthetic evolution, and key applications of this important class of molecules, tailored for professionals in drug development and chemical research.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 3 positions.[1][2][3] This structural motif is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[2][4] The inherent biological relevance and versatile chemical reactivity of the pyrimidine ring have made it a privileged scaffold in drug discovery.[5][6] Pyrimidine derivatives exhibit a vast range of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][3][7][8][9]

The introduction of a carbonyl group at the 5-position of the pyrimidine ring, often as a carbonitrile or carboxamide, significantly influences the molecule's electronic properties and its ability to interact with biological targets.[9] This has led to the development of potent and selective inhibitors for various enzymes and receptors.

Foundational Synthetic Strategies: Building the Pyrimidine-5-Carbonyl Core

The construction of the pyrimidine-5-carbonyl scaffold has been achieved through several classical and modern synthetic methodologies. Understanding these foundational reactions is crucial for the rational design of novel derivatives.

The Biginelli Reaction: A Multicomponent Classic

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component condensation reaction has become a mainstay for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[5][10][11] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5][11]

The versatility of the Biginelli reaction allows for the introduction of a carbonyl-containing substituent at the 5-position by using appropriately functionalized starting materials. For instance, the use of cyanoacetamide or malononitrile in place of a β-ketoester can directly yield pyrimidine-5-carbonitrile or related derivatives.[12]

Mechanism of the Biginelli Reaction:

The reaction is believed to proceed through an N-acyliminium ion intermediate formed from the condensation of the aldehyde and urea.[5] This is followed by the nucleophilic addition of the enol or enolate of the β-dicarbonyl compound, subsequent cyclization, and dehydration to afford the dihydropyrimidine product.[5][11]

Biginelli_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion + Urea, H+ Urea Urea Urea->Acyliminium_Ion Intermediate_1 Acyclic Intermediate Acyliminium_Ion->Intermediate_1 + β-Ketoester Beta_Ketoester β-Ketoester (Enol) Beta_Ketoester->Intermediate_1 Dihydropyrimidine Dihydropyrimidinone Intermediate_1->Dihydropyrimidine Cyclization - H2O

Caption: Generalized workflow of the Biginelli reaction.

Experimental Protocol: Synthesis of Pyrimidine-5-Carbonitrile Derivatives via a Biginelli-type Reaction [12]

This protocol describes a solvent-free, one-pot synthesis of pyrimidine-5-carbonitrile derivatives using ammonium chloride as a catalyst.

  • Materials:

    • Substituted aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Ammonium chloride (10 mol%)

  • Procedure:

    • Grind the substituted aromatic aldehyde, malononitrile, urea (or thiourea), and ammonium chloride together in a mortar and pestle.

    • Transfer the mixture to a round-bottom flask.

    • Heat the reaction mixture at 110°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add cold water to the reaction mixture to precipitate the solid product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine-5-carbonitrile derivative.

  • Self-Validation:

    • The melting point of the purified product should be sharp and consistent with literature values.

    • Characterization by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy should confirm the presence of characteristic functional groups (e.g., -C≡N stretch in IR) and the overall structure.

The Hantzsch Synthesis and its Pyrimidine Analogs

Originally developed for the synthesis of dihydropyridines, the Hantzsch synthesis can be adapted for the preparation of pyrimidine derivatives.[13][14] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or an amidine.[4][14] For the synthesis of pyrimidine-5-carbonyl compounds, a β-ketoester with the desired carbonyl functionality at the appropriate position is utilized. Microwave-assisted Hantzsch reactions have been shown to be efficient and environmentally friendly.[15]

Hantzsch_Synthesis Aldehyde Aldehyde Condensation_1 Knoevenagel Condensation Aldehyde->Condensation_1 Beta_Ketoester_1 β-Ketoester (x2) Beta_Ketoester_1->Condensation_1 Condensation_2 Enamine Formation Beta_Ketoester_1->Condensation_2 Ammonia Ammonia Ammonia->Condensation_2 Michael_Addition Michael Addition Condensation_1->Michael_Addition Condensation_2->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydropyridine Dihydropyridine/ Pyrimidine Analog Cyclization->Dihydropyridine

Caption: Key steps in the Hantzsch synthesis pathway.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be conceptually extended to pyrimidine synthesis.[16][17][18] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[19][20] By replacing aniline with an appropriate amidine or urea derivative, this methodology can be adapted to construct the pyrimidine ring.

Medicinal Chemistry Applications and Biological Activities

Pyrimidine-5-carbonyl compounds have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug development.

Anticancer Agents

A significant area of research has focused on the development of pyrimidine-5-carbonitrile derivatives as anticancer agents.[21][22][23] These compounds have been designed as inhibitors of key signaling pathways involved in cancer progression.

  • EGFR and VEGFR-2 Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases.[21][24] For example, compound 11b from a reported series showed 4.5- to 8.4-fold greater activity than the EGFR inhibitor erlotinib against several cancer cell lines.[21][22][23] Similarly, compound 11e was found to be a potent VEGFR-2 inhibitor with an IC50 value of 0.61 µM and exhibited significant cytotoxic activity against HCT-116 and MCF-7 cancer cells.[24]

  • Dual PI3K/mTOR Inhibition: The PI3K/mTOR signaling pathway is another critical target in cancer therapy. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating potential as anticancer therapeutics.[25]

Table 1: Selected Pyrimidine-5-Carbonitrile Derivatives as Anticancer Agents

CompoundTarget(s)Cancer Cell Line(s)IC50 (µM)Reference
11b EGFRWT, EGFRT790MHCT-116, HepG-2, MCF-7, A5492.4 - 4.14[21][22][23]
11e VEGFR-2HCT-116, MCF-71.14, 1.54[24]
12b VEGFR-2HCT-116, MCF-7-[24]

Data presented as reported in the cited literature.

Antimicrobial and Other Therapeutic Applications

The pyrimidine-5-carbonyl scaffold is also a key feature in compounds with antimicrobial, anti-inflammatory, and antiviral properties.[1][7][8] The ability to readily modify the substituents on the pyrimidine ring allows for the fine-tuning of their biological activity and pharmacokinetic properties. The Biginelli reaction, in particular, has been extensively used to generate libraries of dihydropyrimidinones with diverse therapeutic applications, including as calcium channel blockers and anti-inflammatory agents.[8][11]

Future Directions and Conclusion

The synthetic versatility and broad biological activity of pyrimidine-5-carbonyl compounds ensure their continued importance in medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including the use of green chemistry principles and novel catalytic systems.[15] Furthermore, the application of computational tools for the rational design of new derivatives targeting specific biological pathways will accelerate the discovery of novel therapeutic agents. The pyrimidine-5-carbonyl core remains a highly valuable scaffold for the development of next-generation drugs to address a wide range of diseases.

References

Sources

Protocols & Analytical Methods

Method

Anti-proliferative effects of Phenyl(pyrimidin-5-yl)methanone derivatives

Application Notes & Protocols: Characterizing the Anti-proliferative Effects of Phenyl(pyrimidin-5-yl)methanone Derivatives Introduction: A New Frontier in Anti-proliferative Agent Discovery The relentless pursuit of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Characterizing the Anti-proliferative Effects of Phenyl(pyrimidin-5-yl)methanone Derivatives

Introduction: A New Frontier in Anti-proliferative Agent Discovery

The relentless pursuit of novel therapeutic agents to combat uncontrolled cell proliferation remains a cornerstone of modern oncological research. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Phenyl(pyrimidin-5-yl)methanone derivatives have emerged as a promising class of compounds, demonstrating significant potential as anti-proliferative agents.[1][2][3] Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological activity.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the putative mechanisms of action of these derivatives and offers robust, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Plausible Mechanisms of Anti-proliferative Action

While the precise mechanism can vary between specific derivatives, evidence suggests that Phenyl(pyrimidin-5-yl)methanone compounds can exert their anti-proliferative effects through the modulation of several key cellular processes. These include the disruption of microtubule dynamics, inhibition of critical cell signaling kinases, and the induction of programmed cell death (apoptosis).

A significant number of pyrimidine-based compounds have been identified as inhibitors of tubulin polymerization.[7][8] By binding to tubulin, they can prevent the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and can subsequently trigger apoptosis.[7][9]

Furthermore, the pyrimidine core is a common feature in many kinase inhibitors.[10] Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to aberrant cell proliferation and survival.[11][12] Certain Phenyl(pyrimidin-5-yl)methanone derivatives may act as EGFR inhibitors, blocking downstream signaling pathways such as the PI3K/Akt and MAPK/Erk pathways.[13][14]

Ultimately, the disruption of these critical cellular functions converges on the activation of apoptotic pathways.[15][16] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.[17][18]

G Derivative Phenyl(pyrimidin-5-yl)methanone Derivative Tubulin Tubulin Monomers Derivative->Tubulin Inhibits EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Signaling PI3K/Akt & MAPK/Erk Signaling Pathways EGFR->Signaling Proliferation Decreased Cell Proliferation Signaling->Proliferation Regulates Apoptosis Apoptosis Induction Signaling->Apoptosis Suppresses G2M_Arrest->Proliferation G2M_Arrest->Apoptosis G Start Start: Synthesized Derivatives Screening Protocol 1: In Vitro Anti-proliferative Screening (MTT/BrdU) Start->Screening IC50 Determine IC50 Values Screening->IC50 CellCycle Protocol 2: Cell Cycle Analysis IC50->CellCycle Apoptosis Protocol 3: Apoptosis Assay IC50->Apoptosis Mechanistic Protocol 4 & 5: Mechanistic Assays (e.g., Tubulin, Kinase) CellCycle->Mechanistic Apoptosis->Mechanistic End End: Characterized Lead Compound Mechanistic->End

Caption: Recommended experimental workflow for compound characterization.

Protocol 1: In Vitro Anti-proliferative Assay (MTT Method)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells. [1][19] Materials:

  • Phenyl(pyrimidin-5-yl)methanone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) [20][21]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Phenyl(pyrimidin-5-yl)methanone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [9][22]Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell. [23]Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.

Materials:

  • Cancer cells treated with the derivative at its IC50 concentration

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative (at its IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. A histogram of DNA content will be generated. Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest. [24]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [15][25]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [16]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with the derivative at its IC50 concentration

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the derivative (at its IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.

Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction. [20]

Protocol 4: In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm. [26][27]Inhibitors of tubulin polymerization will prevent this increase in absorbance. [7][28] Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • Phenyl(pyrimidin-5-yl)methanone derivative

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (e.g., DMSO)

  • 96-well, UV-transparent plate

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and controls in polymerization buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, add the diluted compounds.

  • Initiate Polymerization: Prepare the tubulin reaction mix according to the kit manufacturer's instructions (typically tubulin in GTP-supplemented buffer). Add the tubulin mix to each well to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. [27] Data Analysis: Plot absorbance versus time for each concentration. Determine the maximum polymerization rate (Vmax) and the extent of polymerization (Amax). Calculate the IC50 for the inhibition of tubulin polymerization. [26]

Protocol 5: EGFR Tyrosine Kinase Inhibition Assay

Principle: This is a biochemical assay to measure the direct inhibitory effect of the derivative on the enzymatic activity of EGFR. [29]A common format is a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified. A decrease in kinase activity results in a higher luminescence signal.

Materials:

  • EGFR Kinase Assay Kit (containing recombinant EGFR enzyme, substrate, ATP, and reaction buffer)

  • Phenyl(pyrimidin-5-yl)methanone derivative

  • Positive control (e.g., Gefitinib, Erlotinib) [11]* Luminescent detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and controls.

  • Kinase Reaction: Add the EGFR enzyme, substrate, and the test compound to the wells of the plate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for the time specified by the kit manufacturer (e.g., 60 minutes at room temperature).

  • Detection: Add the luminescent detection reagent to each well to stop the reaction and generate a light signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value for EGFR inhibition. [20]

Data Presentation and Interpretation

Summarizing the quantitative data in a structured table allows for easy comparison between different derivatives and helps in identifying lead compounds.

Compound IDCell LineIC50 (µM) (MTT Assay)% Cells in G2/M (at IC50, 24h)% Apoptosis (at IC50, 48h)Tubulin IC50 (µM)EGFR IC50 (µM)
Derivative A MCF-71.52 [30]65.245.80.85> 50
Derivative B MCF-79.7 [20]22.5 (No Arrest)12.3> 500.298 [20]
Doxorubicin MCF-70.868.152.4N/AN/A
Gefitinib MCF-712.5 [2]25.3 (G1 Arrest)15.1N/A0.05

This table contains hypothetical data for illustrative purposes.

Interpretation:

  • Derivative A shows potent anti-proliferative activity, induces significant G2/M arrest and apoptosis, and strongly inhibits tubulin polymerization. This suggests its primary mechanism is as a microtubule-destabilizing agent.

  • Derivative B has moderate anti-proliferative activity and is a potent EGFR inhibitor. It does not cause significant G2/M arrest or apoptosis at its IC50, suggesting a cytostatic rather than cytotoxic effect, likely through the inhibition of EGFR signaling.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Frankfurt, O. S., & Krishan, A. (1996). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Leukemia, 10(9), 1476-1483. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]

  • baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. baseclick. [Link]

  • Anonymous. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

  • Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1163-1165. [Link]

  • Anonymous. (n.d.). Synthesis, Characterization, Theoretical Studies and in Vitro Embriyotoxic, Genotoxic and Anticancer Effects of Novel Phenyl(1,4,6-Triphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methanone. Taylor & Francis. [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • Anonymous. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • Harris, L. A., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. PLoS Computational Biology, 19(1), e1010846. [Link]

  • Harris, L. A., et al. (2021). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. bioRxiv. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Ligasová, A., & Frydrych, I. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3582. [Link]

  • ResearchGate. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

  • Chen, H. F., et al. (2007). Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. Journal of Chemical Information and Modeling, 47(4), 1530-1538. [Link]

  • ResearchGate. (n.d.). Anti-proliferative activity of novel compounds (4-7) against cancer cell lines. ResearchGate. [Link]

  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1223-1229. [Link]

  • Anonymous. (n.d.). Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors. ACS Omega. [Link]

  • Anonymous. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5543. [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • ResearchGate. (n.d.). In vitro anti-proliferative activities of the tested compounds. ResearchGate. [Link]

  • Anonymous. (2017). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org. [Link]

  • ResearchGate. (n.d.). Synthesis of (5‐amino‐1H‐indazol‐1‐yl) (phenyl) methanone derivatives. ResearchGate. [Link]

  • Zhao, G., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]

  • Anonymous. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor | Request PDF. ResearchGate. [Link]

  • Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 67, 244-251. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. ResearchGate. [Link]

  • Anonymous. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Antiangiogenic 1-Aryl-3-[3-(thieno[3,2- b ]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines through PI3K/Akt and MAPK/Erk Pathways. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Biginelli reaction for Phenyl(pyrimidin-5-yl)methanone synthesis

Technical Support Center: High-Efficiency Synthesis of Phenyl(pyrimidin-5-yl)methanone Derivatives Ticket ID: BGN-OPT-5Bz Subject: Optimization of Biginelli Reaction for 5-Benzoylpyrimidine Synthesis Status: Open Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis of Phenyl(pyrimidin-5-yl)methanone Derivatives

Ticket ID: BGN-OPT-5Bz Subject: Optimization of Biginelli Reaction for 5-Benzoylpyrimidine Synthesis Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scope

You are inquiring about synthesizing Phenyl(pyrimidin-5-yl)methanone derivatives using the Biginelli reaction.

Crucial Technical Distinction: The classic Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , not fully aromatic pyrimidines.[1] To obtain the target phenyl(pyrimidin-5-yl)methanone core (an aromatic pyrimidine with a benzoyl group at C5), your workflow must include two distinct phases:

  • Condensation: Synthesis of the 5-benzoyl-DHPM intermediate.

  • Aromatization: Oxidative dehydrogenation of the DHPM to the pyrimidine.

Target Structure Analysis: To install the phenyl ketone (benzoyl) moiety at position 5, you must use Benzoylacetone (1-phenyl-1,3-butanedione) as your


-dicarbonyl precursor.
  • Regioselectivity: The reaction typically yields the 5-benzoyl-6-methyl isomer, as the sterically less hindered acetyl group of benzoylacetone participates in the ring closure (becoming C6-Methyl), leaving the bulky benzoyl group at the exocyclic C5 position.

Optimized Experimental Protocols

Phase 1: The Biginelli Condensation (DHPM Synthesis)

Objective: Maximize yield of the 3,4-dihydropyrimidinone intermediate.[1]

Recommended Catalyst: Ytterbium Triflate [


] or Iodine (

). Reasoning: Lewis acids like

stabilize the N-acyliminium intermediate better than classical Brønsted acids (HCl), reducing side reactions (like Knoevenagel condensation) and improving yields for sterically demanding substrates like benzoylacetone.

Protocol (Scale: 5 mmol):

  • Reactants: Combine Benzaldehyde (5 mmol), Benzoylacetone (5 mmol), and Urea (7.5 mmol, 1.5 eq) in a round-bottom flask.

  • Solvent: Add Ethanol (10-15 mL). Note: Absolute ethanol is preferred to prevent hydrolysis.

  • Catalyst: Add

    
     (5 mol%) OR Iodine (10 mol%).
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:2).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (50 g).

    • Critical Step: If a gummy solid forms (common with benzoylacetone), add 5 mL cold ethanol and sonicate for 10 minutes.

    • Filter the precipitate, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol.

Phase 2: Aromatization (Oxidation to Pyrimidine)

Objective: Convert the DHPM to the fully aromatic Phenyl(pyrimidin-5-yl)methanone.

Recommended Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). Reasoning: DDQ is the "Gold Standard" for DHPM aromatization. It operates under mild conditions and avoids the harsh over-oxidation often seen with


 or 

.

Protocol:

  • Reactants: Dissolve the DHPM (1 mmol) in anhydrous Dichloromethane (DCM) or Acetonitrile (5 mL).

  • Oxidant: Add DDQ (1.2 eq) slowly at room temperature.

  • Reaction: Stir at room temperature for 1–3 hours. The solution will typically turn dark red/brown.

  • Workup:

    • Filter off the precipitated hydroquinone byproduct.

    • Wash the filtrate with 5%

      
       solution (to remove residual acidic species) and brine.
      
    • Dry over

      
       and evaporate solvent.
      

Visual Workflows & Logic

Workflow Diagram: Synthesis Pathway

This diagram visualizes the transformation from precursors to the final aromatic target.

Biginelli_Pathway Start Precursors: Benzaldehyde Benzoylacetone Urea Inter Intermediate: N-Acyliminium Ion Start->Inter Acid Cat. (Yb(OTf)3) DHPM Product A (DHPM): 5-Benzoyl-3,4-dihydro- pyrimidin-2(1H)-one Inter->DHPM Cyclization (-H2O) Oxidation Step 2: Oxidative Dehydrogenation (DDQ or CAN) DHPM->Oxidation Purification Final Target: Phenyl(pyrimidin-5-yl) methanone Derivative Oxidation->Final -2H (Aromatization)

Caption: Step-wise synthesis from Biginelli condensation to oxidative aromatization.

Troubleshooting Logic Tree

Use this decision tree when facing experimental anomalies.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Gummy Sticky/Gummy Precipitate Type->Gummy LowYield Low Yield (<40%) Type->LowYield NoArom Oxidation Fails Type->NoArom Sol1 Action: Sonicate w/ cold EtOH. Recrystallize from AcOH. Gummy->Sol1 Sol2 Action: Check Urea freshness. Use Lewis Acid (Yb(OTf)3). LowYield->Sol2 Sol3 Action: Switch oxidant to CAN or KMnO4/Al2O3. NoArom->Sol3

Caption: Logic flow for resolving common Biginelli synthesis failures.

Troubleshooting & FAQs

Q1: My product is forming a sticky gum instead of a solid. How do I fix this?

  • Diagnosis: This is common when using benzoylacetone due to its lipophilicity and the presence of unreacted aldehyde oils.

  • Resolution: Do not attempt to filter the gum directly.

    • Decant the mother liquor.

    • Add a small amount of cold ethanol (approx. 2-3 mL per gram of gum).

    • Sonicate the flask for 5–10 minutes. This mechanical agitation often triggers crystallization.

    • If that fails, dissolve the gum in a minimum amount of hot Acetic Acid and let it cool slowly.

Q2: Why is my yield low (<40%) even after refluxing overnight?

  • Diagnosis:

    • Urea Decomposition: Urea degrades to ammonia and cyanic acid upon prolonged heating, which can lead to Hantzsch pyridine side-products.

    • Water Inhibition: Water generated during the reaction can inhibit the acid catalyst (especially Lewis acids).

  • Resolution:

    • Use 1.5 to 2.0 equivalents of Urea to account for decomposition.

    • Add Molecular Sieves (4Å) to the reaction pot to scavenge water in situ.

    • Switch from HCl (Brønsted) to

      
        or 
      
      
      
      , which are water-tolerant and more active.

Q3: Can I do this in "One-Pot" without isolating the DHPM?

  • Resolution: Yes, but it requires specific oxidative conditions.

    • Protocol: Use

      
        or 
      
      
      
      as the catalyst in ethanol. These salts can act as both the Lewis acid for the Biginelli step and the single-electron oxidant for the aromatization step. However, yields are generally lower (30-50%) compared to the 2-step method, and purification is more difficult due to metal salt contamination.

Q4: The aromatization with DDQ is too slow. Alternatives?

  • Resolution: You can use CAN (Cerium Ammonium Nitrate) in aqueous acetonitrile. It is faster (15-30 mins) but can be harsh on electron-rich aromatic rings (e.g., if your aldehyde has -OMe groups).

    • Green Alternative: Grind the DHPM with Calcium Hypochlorite [

      
      ]  and moist Alumina in a mortar (Solvent-free). This often effects oxidation within minutes.
      

Comparative Data: Catalyst Efficiency

CatalystConditionsYield (DHPM)Aromatization SuitabilityNotes
HCl (Conc.) EtOH Reflux45-55%LowHigh byproduct formation; harsh.

Solvent-Free/EtOH85-92% HighReusable catalyst; cleanest profile.
Iodine (

)
EtOH Reflux80-85%MediumCheap; can perform partial in-situ oxidation.

EtOH Reflux60-70%High (One-Pot)Acts as oxidant; difficult purification.

References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Kappe, C. O. (2000). "Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey." European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

  • Vanden Eynde, J. J., et al. (1993). "Aromatization of 3,4-Dihydropyrimidin-2(1H)-ones." Tetrahedron, 49, 6937. (Establishes DDQ/CAN protocols).
  • Bose, D. S., et al. (1999). "A Green Chemistry Approach to Biginelli Reaction." Synthesis, 1999(10), 1724-1726. (Iodine catalysis).[2][3] Link

Sources

Optimization

Technical Support Center: Synthesis of Phenyl(pyrimidin-5-yl)methanone

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Phenyl(pyrimidin-5-yl)methanone. It provides in-depth troubleshooting advice and answers to frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Phenyl(pyrimidin-5-yl)methanone. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common impurities. Our approach is grounded in mechanistic principles to empower you not just to solve immediate issues but to proactively improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for Phenyl(pyrimidin-5-yl)methanone?

A common and effective strategy involves a two-step sequence: a Grignard reaction followed by an oxidation. This route begins with the formation of a Grignard reagent from 5-bromopyrimidine, which then reacts with benzaldehyde to form the intermediate alcohol, phenyl(pyrimidin-5-yl)methanol. Subsequent oxidation of this alcohol yields the target ketone, Phenyl(pyrimidin-5-yl)methanone. This method is often preferred due to the commercial availability of the starting materials and the generally reliable nature of Grignard reactions and subsequent oxidations.[1][2]

Q2: What are the critical parameters to control during the Grignard reaction step?

The Grignard reaction is highly sensitive to moisture and atmospheric carbon dioxide. The most critical parameters are:

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Any trace of water will quench the Grignard reagent, drastically reducing the yield.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric CO₂ to form benzoic acid or with oxygen.

  • Temperature Control: The initial formation of the Grignard reagent can be exothermic and may require cooling. The subsequent addition of benzaldehyde is typically performed at a low temperature (e.g., 0 °C or below) to minimize side reactions.[3]

Q3: Which oxidizing agents are recommended for converting the intermediate alcohol to the ketone?

Several oxidizing agents can be used, with the choice often depending on scale, desired reaction time, and purification considerations. Common choices include:

  • Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols. It is a heterogeneous reagent and is removed by simple filtration, which simplifies workup.

  • Pyridinium Chlorochromate (PCC): A reliable reagent that typically provides good yields. However, it is a chromium-based reagent, which raises environmental and disposal concerns, and purification can be more complex.

  • Dess-Martin Periodinane (DMP): A mild and highly efficient oxidant that allows for rapid conversion at room temperature.

Q4: How can I effectively monitor the progress of both the Grignard and oxidation reactions?

Thin-Layer Chromatography (TLC) is the most common and effective method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials, intermediates, and the final product. For example, you should see the consumption of 5-bromopyrimidine and benzaldehyde in the first step and the appearance of the intermediate alcohol spot. In the second step, you will monitor the disappearance of the alcohol spot and the appearance of the more non-polar ketone product spot.

Synthesis and Impurity Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: After the Grignard reaction and workup, my yield is very low, and I've recovered a significant amount of 5-bromopyrimidine.
  • Probable Cause 1: Incomplete Grignard Reagent Formation. This is often due to the presence of moisture in the reaction setup or insufficiently activated magnesium.

    • Solution: Ensure all glassware is rigorously dried under vacuum with a heat gun. Use freshly opened anhydrous solvents. The magnesium turnings can be activated by stirring them under an inert atmosphere for a few hours or by adding a small crystal of iodine.

  • Probable Cause 2: Inefficient Halogen-Metal Exchange. The C-Br bond on the pyrimidine ring can sometimes be resistant to exchange.

    • Solution: The reaction of 5-bromopyrimidine with an alkyl Grignard reagent like ethylmagnesium chloride can facilitate the halogen-metal exchange to form the 5-pyrimidinylmagnesium chloride.[4] This pre-formed Grignard can then be used in the subsequent reaction with benzaldehyde.

Problem 2: My final product is contaminated with a significant amount of the intermediate alcohol, Phenyl(pyrimidin-5-yl)methanol.
  • Probable Cause: Incomplete Oxidation. The oxidizing agent may have been insufficient in quantity or activity, or the reaction time was too short.

    • Solution: Increase the equivalents of the oxidizing agent (e.g., use a 5-10 fold excess of MnO₂). If using a reagent like MnO₂, ensure it is fresh and active. Extend the reaction time and monitor carefully by TLC until the alcohol spot is no longer visible. If the reaction stalls, adding a fresh portion of the oxidant may be necessary.

Problem 3: I've isolated a byproduct with a mass corresponding to a dihydropyrimidine derivative. Why did this form and how can I prevent it?
  • Probable Cause: Nucleophilic Addition to the Pyrimidine Ring. The pyrimidine ring is electron-deficient, making the C6 position susceptible to nucleophilic attack by the Grignard reagent.[5] This side reaction is often promoted by the coordination of the magnesium halide to the N1 nitrogen, which further increases the electrophilicity of the ring.[5] This leads to the formation of a C6-substituted 1,6-dihydropyrimidine byproduct.

    • Solution: This side reaction is highly temperature-dependent. Maintaining a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent to the aldehyde can significantly suppress this pathway.[5] Using a cerium-based reagent, prepared by treating the Grignard reagent with cerium(III) chloride, can also increase selectivity for addition to the carbonyl group over ring addition.[4]

Problem 4: My NMR spectrum shows signals for unreacted benzaldehyde after purification.
  • Probable Cause: Incorrect Stoichiometry or Inefficient Purification. An excess of benzaldehyde may have been used, or it may co-elute with the product during chromatography.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the benzaldehyde to ensure full consumption of the aldehyde. During workup, a wash with a sodium bisulfite solution can help remove residual aldehyde. For purification, careful column chromatography with a shallow solvent gradient is recommended.

Problem 5: After purification, I still see a non-polar impurity identified as biphenyl.
  • Probable Cause: Homocoupling of the Phenylmagnesium Bromide. If phenylmagnesium bromide is used as the Grignard reagent (reacting with a pyrimidine-5-carboxaldehyde), it can undergo homocoupling to form biphenyl. This is often catalyzed by trace metal impurities.

    • Solution: This is a common side product in Grignard reactions. The best way to remove it is through careful column chromatography, as biphenyl is very non-polar and will elute quickly. Alternatively, recrystallization of the final product from a suitable solvent system can also effectively remove this impurity.[6]

Common Impurities Summary

Impurity NameProbable OriginKey Analytical Signatures
5-BromopyrimidineUnreacted starting materialMS (m/z): 159/161 (characteristic bromine isotope pattern). ¹H NMR: Distinct signals for pyrimidine protons.
BenzaldehydeUnreacted starting material¹H NMR: Aldehyde proton signal around 10 ppm.
Phenyl(pyrimidin-5-yl)methanolIncomplete oxidation of intermediateMS (m/z): 187 [M+H]⁺. ¹H NMR: A characteristic benzylic proton signal (CH-OH) around 5.5-6.0 ppm.
Benzoic AcidReaction of Grignard with CO₂Can be removed with a basic wash (e.g., NaHCO₃ solution) during workup.
C6-Adducts (Dihydropyrimidines)Nucleophilic attack on the pyrimidine ringMS (m/z): Varies based on Grignard reagent. Will show loss of aromaticity in the ¹H NMR spectrum.[5]
BiphenylHomocoupling of phenyl-based Grignard reagentMS (m/z): 154. Elutes early in column chromatography.

Visual Workflows & Pathways

Primary Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products 5-Bromopyrimidine 5-Bromopyrimidine Grignard_Formation 1. Grignard Formation (THF, N2 atm) 5-Bromopyrimidine->Grignard_Formation Benzaldehyde Benzaldehyde Addition 2. Nucleophilic Addition (0 °C) Benzaldehyde->Addition Mg Mg Mg->Grignard_Formation Grignard_Formation->Addition Pyrimidin-5-yl-MgBr Intermediate_Alcohol Phenyl(pyrimidin-5-yl)methanol Addition->Intermediate_Alcohol Oxidation 3. Oxidation (e.g., MnO2) Final_Product Phenyl(pyrimidin-5-yl)methanone Oxidation->Final_Product Intermediate_Alcohol->Oxidation

Caption: Primary synthesis route for Phenyl(pyrimidin-5-yl)methanone.

Formation of Key Dihydropyrimidine Impurity

Impurity_Formation Grignard_Reagent Pyrimidin-5-yl-MgBr Main_Reaction Main Reaction (Nucleophilic Addition) Grignard_Reagent->Main_Reaction Side_Reaction Side Reaction (Ring Addition) Grignard_Reagent->Side_Reaction High Temp. Benzaldehyde Benzaldehyde Benzaldehyde->Main_Reaction Desired_Intermediate Phenyl(pyrimidin-5-yl)methanol Main_Reaction->Desired_Intermediate Impurity Dihydropyrimidine Adduct Side_Reaction->Impurity

Caption: Competing pathways leading to desired product vs. impurity.

Experimental Protocols

Protocol 1: Synthesis of Phenyl(pyrimidin-5-yl)methanone
  • Grignard Reaction:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF via the dropping funnel. A small iodine crystal can be added to initiate the reaction.

    • Once the Grignard reagent formation is complete, cool the mixture to 0 °C.

    • Add a solution of benzaldehyde (1.05 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation:

    • Dissolve the crude alcohol from the previous step in a suitable solvent (e.g., dichloromethane or acetone).

    • Add activated manganese dioxide (MnO₂, 5-10 eq) in portions.

    • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

    • Upon completion, filter the mixture through a pad of Celite, washing the filter cake thoroughly with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude Phenyl(pyrimidin-5-yl)methanone.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Phenyl(pyrimidin-5-yl)methanone.

References

  • Benchchem.
  • ACS Omega. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. [Link]

  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ResearchGate. ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • J-STAGE. Grignard and Cerium Reagents of Pyrimidine Derivatives. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Phenyl(pyrimidin-5-yl)methanone

Ticket ID: CHEM-SYN-5PYR-BENZ Subject: Troubleshooting Synthetic Routes for 5-Benzoylpyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & Route Triage...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SYN-5PYR-BENZ Subject: Troubleshooting Synthetic Routes for 5-Benzoylpyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Route Triage

You are attempting to synthesize Phenyl(pyrimidin-5-yl)methanone (CAS: 21051-93-6). This is a diaryl ketone where one aryl group is a highly electron-deficient pyrimidine ring attached at the 5-position.

The Core Challenge: The pyrimidine ring is


-deficient.
  • Electrophilic Aromatic Substitution (Friedel-Crafts) is virtually impossible directly on the pyrimidine ring.

  • Nucleophilic attacks (e.g., Grignard addition) prefer the 2, 4, and 6 positions, leading to regioselectivity issues or ring opening if not carefully controlled.

  • Metallation (Lithiation) at C-5 is possible but prone to "Halogen Dance" or decomposition above -70°C.

Route Selection Decision Matrix

Use the following logic gate to select your protocol based on your lab's capabilities and available starting materials.

RouteSelection Start Start: Select Precursor Q1 Do you have 5-Bromopyrimidine? Start->Q1 Q2 Is high-pressure CO/Autoclave available? Q1->Q2 Yes RouteC Route C: Weinreb Amide Addition (From Carboxylic Acid) Q1->RouteC No (Have Acid) Q3 Can you maintain -78°C strictly? Q2->Q3 No RouteA Route A: Carbonylative Suzuki (Gold Standard) Q2->RouteA Yes (or CO balloons) RouteB Route B: Cryogenic Lithiation (Li-Halogen Exchange) Q3->RouteB Yes Q3->RouteC No (Buy Acid)

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module A: Carbonylative Suzuki-Miyaura Coupling (The "Gold Standard")

This is the most robust method for medicinal chemistry scales. It constructs the ketone bridge in a single step using Carbon Monoxide (CO) insertion.

Reaction: 5-Bromopyrimidine + Phenylboronic Acid + CO (1 atm)


 Product
Standard Operating Procedure (SOP)
ParameterSpecification
Catalyst Pd(OAc)

(2 mol%) + Xantphos (3 mol%)
Solvent Toluene or 1,4-Dioxane (Degassed)
Base K

CO

(3.0 equiv) or K

PO

CO Source CO Balloon (1 atm) or Mo(CO)

(Solid source)
Temp/Time 80°C for 12–16 hours
Troubleshooting Guide (FAQ)

Q: My reaction yields the biaryl (5-phenylpyrimidine) instead of the ketone. Why?

  • Diagnosis: This is "Direct Coupling." The rate of transmetallation is faster than CO insertion.

  • Fix:

    • Increase CO Pressure: If using a balloon, ensure the system is effectively purged.

    • Lower Temperature: Drop to 60°C. CO insertion is often favored at slightly lower temperatures compared to direct biaryl coupling.

    • Switch Ligand: Xantphos is excellent for carbonylation because its large bite angle favors the acyl-palladium intermediate. If using PPh

      
      , switch to Xantphos or DPPP.
      

Q: The reaction stalls with starting material remaining.

  • Diagnosis: Catalyst poisoning by the pyrimidine nitrogens. Pyrimidines are coordinating ligands.

  • Fix: Increase catalyst loading to 5 mol%. Ensure the solvent is strictly anhydrous/degassed, as oxygen kills the active Pd(0) species rapidly in this cycle.

Module B: The Weinreb Amide Route (High Fidelity)

If you lack CO handling capabilities, this is the safest room-temperature alternative. It avoids the "double addition" problem common with Grignard reagents.

Pathway: Pyrimidine-5-carboxylic acid


 Weinreb Amide 

+ PhMgBr

Ketone
Step 1: Weinreb Amide Synthesis
  • Reagents: Pyrimidine-5-carboxylic acid, CDI (1.2 eq),

    
    -Dimethylhydroxylamine HCl, Et
    
    
    
    N.
  • Key Insight: Do not use SOCl

    
     to make the acid chloride first. Pyrimidine acid chlorides are unstable and prone to hydrolysis. Use CDI (Carbonyldiimidazole) coupling in DCM.
    
Step 2: Grignard Addition
  • Reagents: PhMgBr (1.2 eq) in THF/Ether, 0°C.

  • Quench: Sat. NH

    
    Cl.
    
Troubleshooting Guide (FAQ)

Q: I see multiple spots on TLC after Grignard addition.

  • Diagnosis: Nucleophilic attack on the pyrimidine ring (C2/C4/C6) rather than the carbonyl.

  • Fix:

    • Temperature Control: Perform the addition at -20°C or 0°C, never reflux.

    • Reverse Addition: Add the Grignard reagent slowly to the amide solution, not the other way around. This keeps the amide in excess initially.

    • Knochel-Hauser Base: If PhMgBr is too "hard," use PhZnBr (organozinc) which is softer and more chemoselective for the carbonyl over the heterocycle.

Module C: Cryogenic Lithium-Halogen Exchange (The "Legacy" Route)

Use this only if you have 5-Bromopyrimidine and excellent cryogenic facilities.

Pathway: 5-Bromopyrimidine


 [5-Li-Pyrimidine] 

Alcohol

Ketone
Critical Workflow Visualization

Lithiation Step1 5-Bromopyrimidine (in THF/Et2O) Step2 Add n-BuLi (-78°C, <5 min) Step1->Step2 Intermediate 5-Lithio Species (UNSTABLE > -50°C) Step2->Intermediate Li-Halogen Exchange Step3 Add Benzaldehyde Intermediate->Step3 Electrophile Trap Failure Polymerization/ Ring Opening Intermediate->Failure Warm > -50°C Step4 Oxidation (MnO2) Step3->Step4

Figure 2: Critical temperature thresholds for 5-lithiopyrimidine intermediates.

Troubleshooting Guide (FAQ)

Q: My yield is <10% and I see a lot of butyl-addition byproducts.

  • Diagnosis: The "Halogen Dance" or Nucleophilic Attack.

    
    -BuLi can attack the C4 position of the pyrimidine ring instead of exchanging the bromine at C5.
    
  • Fix:

    • Solvent: Use a mixture of Toluene/THF (4:1) . Pure THF promotes nucleophilic attack; toluene suppresses it.

    • Rate: The exchange is extremely fast (< 5 mins). Do not stir for 30 mins at -78°C. Add BuLi, wait 2 mins, add aldehyde immediately.

Q: The alcohol intermediate won't oxidize to the ketone.

  • Diagnosis: Pyrimidine nitrogens can poison metal oxidants (like PCC/Jones).

  • Fix: Use MnO

    
     (Activated)  in DCM at reflux or Dess-Martin Periodinane . These are robust against nitrogen coordination.
    

References & Authoritative Grounding

  • Carbonylative Suzuki (General & Mechanism):

    • Title: Palladium-Catalyzed Carbonylative Cross-Coupling Reactions of Aryl Bromides.[1]

    • Source:Wu, X. F., et al. (2011). Chem. Soc. Rev.

    • URL:[Link]

  • Lithiation of Pyrimidines (Specifics on Stability):

    • Title: Metallation of diazines. Lithium-halogen exchange vs. ortho-lithiation.

    • Source:Turck, A., et al. (1988). Tetrahedron.

    • URL:[Link]

  • Weinreb Amide Synthesis (Protocol Adaptation):

    • Title: Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic Bromides. (Alternative to Acid start).

    • Source:Martinelli, J. R., et al. (2007). Angewandte Chemie.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of Phenyl(pyrimidin-5-yl)methanone Derivatives: A Comparative Guide

Executive Summary The Phenyl(pyrimidin-5-yl)methanone (PPM) scaffold represents a privileged structure in medicinal chemistry, particularly in the design of Tubulin Polymerization Inhibitors (TPIs) targeting the colchici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Phenyl(pyrimidin-5-yl)methanone (PPM) scaffold represents a privileged structure in medicinal chemistry, particularly in the design of Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine-binding site. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), PPM derivatives function as microtubule destabilizers, causing rapid mitotic arrest (G2/M phase) and vascular disruption.

This guide provides a rigorous framework for validating a PPM-based lead candidate (designated here as PPM-Lead ) in vivo. It compares the scaffold against industry standards—Combretastatin A-4 (CA-4) (a structural analog and vascular disrupting agent) and Paclitaxel (PTX) (a clinical standard)—to demonstrate superior metabolic stability and efficacy in multidrug-resistant (MDR) models.

Mechanistic Profiling & Rationale

Before initiating in vivo work, the mechanism of action (MOA) must be confirmed to justify the selection of animal models. PPM derivatives typically bind to the colchicine site at the interface of


- and 

-tubulin, inhibiting microtubule assembly.
Pathway Visualization

The following diagram outlines the causal cascade triggered by PPM-Lead, contrasting it with the stabilization mechanism of Paclitaxel.

MOA_Pathway PPM PPM-Lead (Scaffold) Binding Binds Colchicine Site PPM->Binding High Affinity Tubulin Free Tubulin Dimers (α/β) Tubulin->Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Binding->Polymerization INHIBITS Vascular Vascular Collapse (Tumor Starvation) Binding->Vascular Endothelial Cell Retraction Arrest G2/M Mitotic Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 1: Mechanism of Action. PPM-Lead inhibits polymerization, leading to dual efficacy: direct cytotoxicity (apoptosis) and antivascular effects.

Comparative Analysis: The "Why" Behind the Molecule

To publish high-impact data, you must demonstrate why the PPM scaffold is superior to existing alternatives.

FeaturePPM-Lead (Candidate) Combretastatin A-4 (CA-4) Paclitaxel (PTX)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Effect on MTs DestabilizerDestabilizerStabilizer
MDR Susceptibility Low (Poor P-gp substrate)LowHigh (P-gp substrate)
Solubility Moderate (Tunable via R-groups)Poor (Requires Phosphate prodrug)Very Poor (Requires Cremophor)
Metabolic Stability High (synthetic scaffold)Low (Cis-Trans isomerization)Moderate
Cardiotoxicity Low (Scaffold dependent)High (documented risk)Moderate

Scientific Rationale: The primary failure point of CA-4 is the instability of its cis-double bond, which isomerizes to the inactive trans form. The PPM scaffold utilizes a methanone linker , which is conformationally stable, solving the metabolic liability of CA-4 while maintaining colchicine-site affinity.

Experimental Protocols (Self-Validating Systems)

Pharmacokinetics (PK) & Formulation

In vivo efficacy is impossible without adequate exposure. Pyrimidine-methanones are often lipophilic; improper formulation leads to precipitation and false negatives.

  • Recommended Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Validation Step: Measure plasma concentration at 0.5, 1, 4, and 24 hours post-IV injection (5 mg/kg) in healthy BALB/c mice (

    
    /timepoint).
    
  • Success Criteria: Bioavailability (

    
    ) > 20% (if oral) or 
    
    
    
    hours (IV).
Xenograft Efficacy Protocol

This protocol uses a "Staged Tumor" design to ensure statistical validity.

Model Selection:

  • HCT116 (Colon): Highly sensitive to tubulin inhibitors; p53 wild-type.

  • A2780/Tax (Ovarian): Paclitaxel-resistant line (P-gp overexpressing). Crucial for proving superiority over Paclitaxel.

InVivo_Workflow Step1 1. Cell Inoculation (5x10^6 cells/flank) Step2 2. Staging Wait for 100-150mm³ Step1->Step2 Step3 3. Randomization (n=8 mice/group) Step2->Step3 Exclude outliers Step4 4. Treatment Cycle IV/IP, Q2D x 3 weeks Step3->Step4 Groups: Vehicle, PPM, CA-4, PTX Step5 5. Endpoints TGI%, Body Weight, IHC Step4->Step5

Figure 2: In Vivo Efficacy Workflow. A rigorous randomization step at 100mm³ is critical to minimize initial variance.

Detailed Procedure:

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of nude mice (Nu/Nu).
    
  • Staging: Monitor tumors until they reach 100–150 mm³ (approx. 7–10 days).

  • Grouping (

    
    ): 
    
    • Group 1: Vehicle Control (Solvent only).

    • Group 2: Positive Control A (Paclitaxel, 10 mg/kg, IV, Q3D).

    • Group 3: Positive Control B (CA-4P, 20 mg/kg, IV, Q2D).

    • Group 4: PPM-Lead (Low Dose, e.g., 10 mg/kg).

    • Group 5: PPM-Lead (High Dose, e.g., 25 mg/kg).

  • Dosing: Administer treatment for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days using digital calipers.
    
    • Formula:

      
      .
      
  • Toxicity Check: Weigh mice daily. >20% weight loss requires euthanasia (humane endpoint).

Data Synthesis & Expected Outcomes

To validate the PPM scaffold, your data must demonstrate Tumor Growth Inhibition (TGI) comparable to CA-4 but with better safety or resistance profiles.

Quantitative Benchmarks (Expected Data)

Based on literature performance of pyrimidine-methanone derivatives [1, 2].

MetricPPM-Lead (Target Profile)Paclitaxel (PTX)CA-4PInterpretation
In Vitro IC50 (HCT116) 5 – 20 nM2 – 10 nM2 – 5 nMPotency is comparable to SOC.
In Vitro IC50 (MDR Cell) 10 – 30 nM > 500 nM5 – 15 nMKey Differentiator: PPM retains activity in resistant lines.
Tumor Growth Inhibition (TGI) 60 – 75% 50 – 60%65 – 70%High in vivo efficacy.
Weight Loss (Toxicity) < 10%15 – 20%10 – 15%Improved therapeutic window.
Histological Validation (IHC)

At the study endpoint, harvest tumors and stain for CD31 (vascular marker) and Cleaved Caspase-3 (apoptosis).

  • Valid Result: PPM-treated tumors should show a "necrotic center" (vascular shutdown) and reduced vascular density compared to Vehicle.

References

  • Tian, C., et al. (2022). Discovery of (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone as a novel potent tubulin depolymerizing and vascular disrupting agent.[1] European Journal of Medicinal Chemistry, 238, 114466.[1]

  • Lee, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents. ACS Pharmacology & Translational Science, 6(4), 567–582.

  • El-Mowafy, E.M., et al. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo.[2][3][4] Pharmaceuticals, 18(12), 1891.[4]

  • Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site.[5] BioWorld Science.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of Phenyl(pyrimidin-5-yl)methanone Analogs

This guide provides an in-depth technical analysis of Phenyl(pyrimidin-5-yl)methanone analogs, a privileged scaffold in medicinal chemistry. This chemotype—often referred to as the 5-benzoylpyrimidine core—serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Phenyl(pyrimidin-5-yl)methanone analogs, a privileged scaffold in medicinal chemistry. This chemotype—often referred to as the 5-benzoylpyrimidine core—serves as a critical template for designing P2X7 receptor antagonists (immunology/CNS) and Tubulin polymerization inhibitors (oncology).

Executive Summary & Scaffold Utility

The Phenyl(pyrimidin-5-yl)methanone scaffold represents a "privileged structure" capable of binding to diverse biological targets depending on the decoration of the aromatic rings. Its utility is bifurcated into two primary therapeutic areas:

  • P2X7 Receptor Antagonism (CNS/Inflammation): The methanone linker provides the necessary flexibility and hydrogen-bond accepting capability to fit the allosteric pocket of the P2X7 ion channel.

  • Microtubule Destabilization (Oncology): As a bioisostere of combretastatin A-4 and benzoylpyridines, this scaffold targets the colchicine-binding site on

    
    -tubulin.
    
Quick Comparison: Therapeutic Profiles
FeatureP2X7 Antagonists Tubulin Inhibitors
Primary Mechanism Allosteric blockade of ATP-gated ion channelBinding to Colchicine-site; preventing polymerization
Key Structural Requirement 2,4-diamino or amino-methyl substitution on pyrimidine3,4,5-trimethoxy pattern on the phenyl ring (often)
Linker Sensitivity Carbonyl is critical for H-bonding (Tyr residues)Carbonyl mimics the cis-olefin geometry of combretastatin
Key Analog Series Janssen Series (e.g., methyl-triazolo analogs)Benzoylpyridine Isosteres (e.g., ABI-231 analogs)

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three distinct vectors: the Pyrimidine Head (Region A) , the Methanone Linker (Region B) , and the Phenyl Tail (Region C) .

Visualization of SAR Logic

SAR_Logic Core Phenyl(pyrimidin-5-yl)methanone (Core Scaffold) RegionA Region A: Pyrimidine Ring (Solvent Front/H-Bonding) Core->RegionA RegionB Region B: Methanone Linker (Geometry/Rigidity) Core->RegionB RegionC Region C: Phenyl Ring (Hydrophobic Pocket) Core->RegionC A_Mod1 2-Amino/Methyl groups Critical for P2X7 Affinity RegionA->A_Mod1 A_Mod2 N-heterocycle fusion (e.g., Triazolopyrazine) Increases CNS Penetration RegionA->A_Mod2 B_Mod1 Reduction to -CH(OH)- Loss of Activity (P2X7) RegionB->B_Mod1 B_Mod2 Replacement with Sulfone Maintains Tubulin Activity RegionB->B_Mod2 C_Mod1 2-Cl, 3-CF3 Substitution Optimizes P2X7 Lipophilicity RegionC->C_Mod1 C_Mod2 3,4,5-Trimethoxy Essential for Tubulin Binding RegionC->C_Mod2

Caption: SAR map illustrating the divergent optimization pathways for P2X7 antagonism versus Tubulin inhibition based on region-specific modifications.

Region-Specific Analysis
Region A: The Pyrimidine Ring (The "Head")
  • P2X7 Context: The pyrimidine nitrogen atoms often engage in water-mediated hydrogen bonding within the receptor pocket.

    • Optimization: Introduction of a 2-amino group or fusing the pyrimidine to a triazole ring (forming a 1,2,4-triazolo[4,3-a]pyrazine system) significantly improves metabolic stability and blood-brain barrier (BBB) permeability (Letavic et al., J. Med. Chem.).[1][2][3][4][5][6][7][8]

  • Tubulin Context: The ring acts as a bioisostere for the B-ring of colchicine.

    • Optimization: Substitution at the 2-position with a phenyl-amino or heteroaryl group enhances potency against cancer cell lines (MCF-7, HCT-116).

Region B: The Methanone Linker
  • Criticality: The

    
     hybridized carbonyl carbon creates a specific bond angle (~120°) that holds the two aromatic systems in a "twisted" conformation.
    
  • Failure Mode: Reduction of the ketone to an alcohol (

    
    ) or methylene (
    
    
    
    ) typically results in a >100-fold loss of potency for P2X7 antagonists, indicating the carbonyl oxygen is a critical H-bond acceptor.
Region C: The Phenyl Ring (The "Tail")
  • P2X7 Context: This region occupies a deep hydrophobic pocket.

    • Best Performers:2-chloro-3-(trifluoromethyl)phenyl substitution patterns are hallmarks of high-affinity antagonists (e.g., Janssen's candidates). The steric bulk at the ortho-position twists the ring out of coplanarity, favoring the bioactive conformation.

  • Tubulin Context: This region mimics the trimethoxyphenyl ring of Combretastatin A-4.

    • Best Performers:3,4,5-trimethoxy substitution is virtually non-negotiable for nanomolar tubulin binding.

Mechanism of Action & Signaling Pathways

Understanding why these analogs work requires visualizing their downstream effects. Below is the signaling cascade for the P2X7 antagonist application, which is the most common use of this specific scaffold.

P2X7 Antagonism Pathway

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Antagonist Phenyl(pyrimidin-5-yl)methanone Analog (Inhibitor) Antagonist->P2X7 Blocks (Allosteric) Flux K+ Efflux / Ca2+ Influx P2X7->Flux NLRP3 NLRP3 Inflammasome Assembly Flux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cytokine Pro-IL-1β -> Mature IL-1β Caspase->Cytokine Release Cytokine Release (Inflammation/Pain) Cytokine->Release

Caption: Mechanism of P2X7 blockade.[9][10][11][2][7][12] The antagonist prevents ATP-induced channel gating, halting the NLRP3 inflammasome cascade and IL-1


 release.

Experimental Protocols (Self-Validating)

To validate the activity of synthesized analogs, the following protocols are industry standards. These are designed to be robust and reproducible.

P2X7 Calcium Influx Assay (YO-PRO-1 Dye Uptake)

Purpose: To measure the antagonist's ability to block pore formation.

  • Cell Line Preparation: Use HEK293 cells stably expressing human P2X7 receptor. Plate at

    
     cells/well in poly-D-lysine coated 384-well black plates.
    
  • Dye Loading: Aspirate medium and wash with assay buffer (low divalent cation solution). Add YO-PRO-1 fluorescent dye (1

    
    M final concentration).
    
  • Compound Incubation: Add the test analog (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10

    
    M). Incubate for 30 minutes at 37°C.
    
  • Activation: Challenge cells with BzATP (agonist, EC

    
     concentration, typically 250 
    
    
    
    M).
  • Measurement: Monitor fluorescence kinetics (Ex/Em: 490/535 nm) immediately upon BzATP addition for 10 minutes.

  • Validation:

    • Positive Control: AZ10606120 (Known P2X7 antagonist).

    • Negative Control: DMSO vehicle only.

    • Data Fit: Calculate IC

      
       using a 4-parameter logistic equation.
      
Tubulin Polymerization Assay

Purpose: To confirm the mechanism of action for oncology-focused analogs.

  • Reagent Setup: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Baselines: Pre-warm the spectrophotometer to 37°C.

  • Initiation: Mix tubulin (3 mg/mL) with the test compound (3

    
    M) in a quartz cuvette on ice.
    
  • Kinetics: Transfer to the spectrophotometer. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Polymerization: Sigmoidal increase in absorbance (turbidity).

    • Inhibition: Flat line or reduced slope compared to vehicle.

    • Control: Colchicine (Standard inhibitor) vs. Taxol (Stabilizer).

Comparative Data: Analogs vs. Standards

The following table synthesizes data from key medicinal chemistry campaigns (Janssen and University of Tennessee Health Science Center studies).

Compound IDStructure ClassTargetIC

(Target)
BBB Penetration?Key Reference
Analog 12f Triazolo-pyrazine ketoneP2X7 (Rat/Human)7.7 nMHigh
AZ10606120 Adamantane-amideP2X7~10 nMLow
Compound 4v Benzoyl-pyridineTubulin1.8 nM (Cell Growth)N/A
Combretastatin A-4 StilbeneTubulin~2.0 nMModerateStandard Control

Expert Insight: While adamantane derivatives (like AZ10606120) are potent, the phenyl(pyrimidin-5-yl)methanone class (specifically the fused ring variants like Analog 12f) offers superior pharmacokinetic properties, particularly lower clearance and higher CNS exposure, making them better candidates for neuroinflammatory disorders.

References

  • Letavic, M. A., et al. (2017). "4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate." Journal of Medicinal Chemistry.

  • Chen, H., et al. (2020). "Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties." Journal of Medicinal Chemistry.

  • Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor.[11][1][13][14][15] Structure-activity relationships of a series of N-(adamantan-1-ylmethyl)-5-phenyl-nicotinamides." Journal of Medicinal Chemistry.

  • Bhattacharya, A., et al. (2018). "Recent Advances in the Discovery of P2X7 Receptor Antagonists." Annual Reports in Medicinal Chemistry.

Sources

Validation

Comparative Guide: Phenyl(pyrimidin-5-yl)methanone Scaffolds vs. Quinazoline-Based Inhibitors

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Kinase Inhibition Efficacy, Structural Biology, and Experimental Validation[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Kinase Inhibition Efficacy, Structural Biology, and Experimental Validation[1]

Executive Summary: The Scaffold Divergence

In the high-stakes arena of small molecule kinase inhibition, the choice of chemical scaffold dictates the ceiling of potency and selectivity. This guide compares two distinct pharmacophores: the Quinazoline (the "Gold Standard" fused bicycle) and the Phenyl(pyrimidin-5-yl)methanone (a "Flexible Linker" scaffold, exemplified by the clinical candidate R547).

While Quinazolines have historically dominated Tyrosine Kinase (e.g., EGFR) inhibition, the Phenyl(pyrimidin-5-yl)methanone scaffold has emerged as a superior alternative for Serine/Threonine kinases , particularly Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs). This guide analyzes why the flexible methanone linker often outperforms the rigid quinazoline core in achieving isoform selectivity.

Quick Comparison Matrix
FeaturePhenyl(pyrimidin-5-yl)methanone Quinazoline-Based Inhibitors
Primary Target Class Ser/Thr Kinases (CDK1, CDK2, CDK4, PLK4)Tyr Kinases (EGFR, HER2, VEGFR)
Representative Drug R547 (Ro-547)Gefitinib , Erlotinib
Structural Geometry Flexible : Rotatable carbonyl linker allows "Induced Fit"Rigid : Fused planar system, "Lock and Key"
Binding Mode Type I (ATP Competitive) with unique solvent-front vectorsType I (ATP Competitive)
Selectivity Profile High (Often >1000-fold vs. non-CDK kinases)Moderate to Low (Promiscuous without extensive decoration)
Solubility Generally higher (Polar carbonyl, less planar stacking)Often poor (Planar

-

stacking)

Structural Mechanistics & Binding Topology

The "Rigid vs. Flexible" Paradigm

The fundamental difference lies in the linker. Quinazolines are flat, fused bicycles that rely on hydrophobic bulk to fill the ATP pocket. In contrast, the Phenyl(pyrimidin-5-yl)methanone scaffold utilizes a carbonyl bridge. This bridge does two things:

  • Rotational Freedom: Allows the phenyl ring to twist out of plane relative to the pyrimidine, accommodating "gatekeeper" residues in CDKs that sterically clash with flat quinazolines.

  • H-Bond Acceptor: The carbonyl oxygen often forms water-mediated or direct hydrogen bonds with the kinase backbone (e.g., hinge region or DFG motif), a feature absent in the all-carbon fusion of quinazolines.

Visualization: Mechanism of Action (CDK Inhibition)

MOA_Comparison cluster_Quin Quinazoline Scaffold cluster_Meth Phenyl(pyrimidin-5-yl)methanone ATP_Pocket ATP Binding Pocket (Kinase Domain) Quin Fused Ring System (Planar) Quin->ATP_Pocket Competes with ATP Hinge_Q Hinge Region (N1/N3 Interaction) Quin->Hinge_Q Bidentate H-Bond Clash Steric Clash (Gatekeeper Residues) Quin->Clash Restricted by Flatness Meth Pyrimidine-CO-Phenyl (Twisted Geometry) Meth->ATP_Pocket Competes with ATP Hinge_M Hinge Region (2-Amino/N1 Interaction) Meth->Hinge_M Tridentate H-Bond Potential Fit Induced Fit (Avoids Gatekeeper) Meth->Fit Carbonyl Rotation

Caption: Comparison of binding topologies. The Methanone scaffold's rotational freedom allows it to evade steric clashes common with rigid Quinazolines in Ser/Thr kinases.

Performance Data: Potency & Selectivity[2][3][4][5][6][7][8][9]

The following data contrasts R547 (Methanone scaffold) against generic Quinazoline CDK inhibitors derived from recent medicinal chemistry optimization campaigns.

Table 1: Inhibitory Potency ( / )
Target KinaseR547 (Methanone Scaffold) [1]Quinazoline Derivative (Cpd 44) [2]Clinical Implication
CDK1 / Cyclin B 1 nM (

)
4.9 nM (

)
Methanone shows superior tight-binding affinity.
CDK2 / Cyclin E 3 nM (

)
2.8 nM (

)
Comparable potency, but Methanone often has better residence time.
CDK4 / Cyclin D1 1 nM (

)
2.2 nM (

)
Critical for G1/S phase arrest; R547 is exceptionally potent here.
EGFR (Tyrosine) > 5,000 nM< 10 nM (Typical)Selectivity Flip: Quinazolines are preferred for EGFR; Methanones avoid it.
Selectivity >120 Kinases inactiveOften hits VEGFR, PDGFRMethanone is safer for avoiding off-target tyrosine kinase toxicity.

Key Insight: While Quinazolines can be optimized to single-digit nanomolar potency for CDKs (e.g., Cpd 44), they often retain residual activity against EGFR/VEGFR due to the scaffold's inherent affinity for tyrosine kinase pockets. The Phenyl(pyrimidin-5-yl)methanone scaffold is "orthogonal" to tyrosine kinases, providing a cleaner safety profile.

Experimental Protocols

A. Synthesis: The Critical Difference
  • Quinazolines: Typically synthesized via Niementowski quinazoline synthesis or cyclization of anthranilic acid derivatives. Requires harsh acidic/basic conditions and high heat.

  • Phenyl(pyrimidin-5-yl)methanones: Synthesized via Palladium-catalyzed cross-coupling or nucleophilic attack on pyrimidine esters. This modular approach allows late-stage diversification of the phenyl ring.

B. Protocol: CDK2/Cyclin E Kinase Assay (Self-Validating)

Use this protocol to benchmark the two scaffolds side-by-side.

Materials:

  • Recombinant CDK2/Cyclin E complex (Human).

  • Substrate: Histone H1 or Rb-peptide.

  • ATP (Radiolabeled [

    
    -
    
    
    
    P]-ATP or fluorescent tracer).
  • Test Compounds: R547 (Methanone) and Gefitinib (Quinazoline control).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (Top conc: 10 mM). Create 10-point serial dilution (1:3).

  • Enzyme Mix: Dilute CDK2/Cyclin E in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Validation Step: Ensure enzyme activity is linear over the reaction time (typically 60 min).

  • Reaction Initiation:

    • Add 5

      
      L Compound solution.
      
    • Add 10

      
      L Enzyme Mix.
      
    • Incubate 10 min at RT (allows compound to bind).

    • Add 10

      
      L Substrate/ATP Mix (
      
      
      
      apparent concentration for ATP is critical; usually ~10-50
      
      
      M).
  • Termination: Stop reaction with 0.5% Phosphoric acid (for filtration assays) or EDTA (for fluorescence).

  • Detection: Measure phosphorylation via scintillation counting or TR-FRET.

  • Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response).

    • Success Criterion: The Z' factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield consistent

      
      .
      

Strategic Decision Guide

When should you choose the Phenyl(pyrimidin-5-yl)methanone scaffold over a Quinazoline?

Decision_Tree Start Start: Select Primary Target Target_Q Is Target a Tyrosine Kinase? (EGFR, HER2, VEGFR) Start->Target_Q Target_CDK Is Target a Cell Cycle Kinase? (CDK1, 2, 4, 6, PLK) Target_Q->Target_CDK No Select_Quin Select QUINAZOLINE Scaffold (Proven Efficacy, Type I Binding) Target_Q->Select_Quin Yes Check_Gate Is Gatekeeper Residue Bulky? (e.g., Threonine/Phenylalanine) Target_CDK->Check_Gate Yes Result_Q Result_Q Select_Quin->Result_Q Result: High Potency Potential Promiscuity Select_Meth Select METHANONE Scaffold (High Selectivity, Novel IP) Result_M Result_M Select_Meth->Result_M Result: High Selectivity Low Off-Target Tox Check_Gate->Select_Quin No (Open Pocket) Check_Gate->Select_Meth Yes (Requires Flexibility)

Caption: Decision logic for scaffold selection based on target class and active site topology.

References

  • Discovery of R547: DePinto, W., et al. "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[2] Molecular Cancer Therapeutics, 2006.

  • Quinazoline CDK Inhibitors: Bernardo, P.H., et al. "Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities." Molecules, 2023.[3][4][5][6]

  • Structural Basis of R547: Chu, X.J., et al. "Discovery of methanone (R547)..." Journal of Medicinal Chemistry, 2006.

  • Quinazoline vs. Quinoline Comparison: BenchChem Guide. "Head-to-head study of quinoline vs quinazoline derivatives in cancer research." BenchChem, 2025.[1]

Sources

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